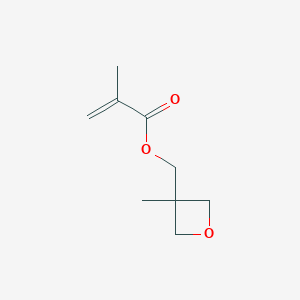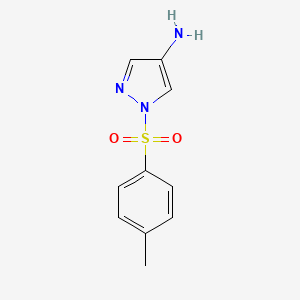
Quinoline, 1,2-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group attached to the second carbon and a hydrogenated nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclocondensation of aniline with acetophenone in the presence of a zeolite catalyst. This method is environmentally friendly and yields high conversion rates . Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to convert aromatic amines into quinoline derivatives .
Industrial Production Methods: Industrial production of 2-methyl-1,2-dihydroquinoline typically employs large-scale cyclocondensation reactions using zeolite catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an additive in polymers and as a photosensitizer in solar cells.
Mecanismo De Acción
The mechanism of action of 2-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can act as a hydride donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Quinoline: A parent compound with similar structural features but without the methyl group.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the second position.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the fourth position.
Uniqueness: 2-Methyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1125-81-1 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-methyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8,11H,1H3 |
Clave InChI |
MGJGQVQWKYBJPL-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
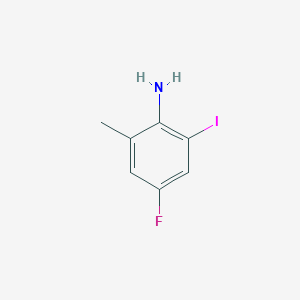

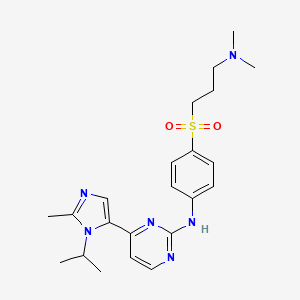
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
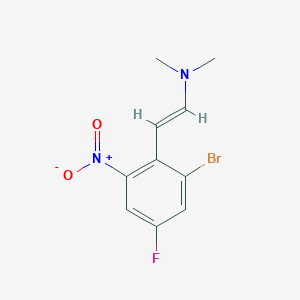
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
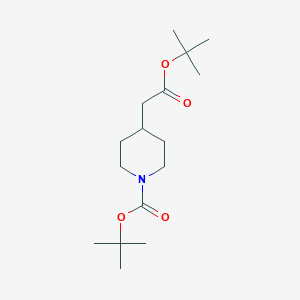
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
